molecular formula C6H5BrN4 B592055 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937046-98-5

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B592055
CAS No.: 937046-98-5
M. Wt: 213.038
InChI Key: YGCJBESZJIGDMP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is systematically named 7-bromopyrrolo[2,1-f]triazin-4-amine under IUPAC rules. This nomenclature reflects its bicyclic structure: a pyrrole ring fused to a triazine ring at positions 2 (pyrrole) and 1 (triazine), with a bromine substituent at position 7 and an amine group at position 4.

Alternative designations include:

  • 4-Amino-7-bromo-pyrrolo[2,1-f]triazine
  • 7-Bromo-pyrrolo[2,1-f]triazin-4-ylamine
  • CAS Registry Number: 937046-98-5

The molecular formula is C₆H₅BrN₄ , with a molecular weight of 213.04 g/mol .

Property Value Source
IUPAC Name 7-bromopyrrolo[2,1-f]triazin-4-amine
CAS Number 937046-98-5
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol

Molecular Geometry and Crystallographic Characteristics

The compound features a pyrrolo[2,1-f]triazine core, a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered triazine ring. The bromine atom occupies position 7 on the triazine ring, while the amine group is at position 4.

Key geometric features (inferred from analogous structures):

  • Bond lengths :
    • C-Br bond: ~1.89 Å (typical for aryl bromides).
    • N-C bonds in triazine ring: ~1.33 Å (consistent with aromatic C-N).
  • Bond angles :
    • N-C-N angles in triazine: ~120° (trigonal planar geometry).

Crystallographic data specific to this compound is not publicly available. However, density functional theory (DFT) models predict a planar bicyclic system with slight puckering in the pyrrole ring due to steric effects. The calculated density is 2.09 g/cm³ .

Parameter Value/Description Source
Predicted Density 2.09 g/cm³
Fused Ring System Pyrrolo[2,1-f]triazine
Substituent Positions Bromine (C7), Amine (N4)

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure is dominated by the aromatic bicyclic system and the electron-withdrawing bromine atom. Key findings include:

  • Frontier Molecular Orbitals (FMOs) :
    • HOMO : Localized on the pyrrole ring and amine group, indicating nucleophilic reactivity.
    • LUMO : Concentrated on the triazine ring and bromine atom, facilitating electrophilic interactions.
  • Electrostatic Effects :
    • Bromine’s electronegativity lowers electron density at C7, enhancing susceptibility to nucleophilic substitution.
    • The amine group donates electron density to the triazine ring, stabilizing the aromatic system.

Computational studies (e.g., DFT) predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate kinetic stability. The dipole moment is estimated at 5.1 Debye , driven by the polar C-Br and N-H bonds.

Electronic Property Value/Description Source
HOMO-LUMO Gap ~4.2 eV
Dipole Moment ~5.1 Debye
Aromatic System Delocalized π-electrons in fused rings

Properties

IUPAC Name

7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCJBESZJIGDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654685
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937046-98-5
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Preparation Methods

Synthesis of Intermediate I: 1-Boc-1-Aminopyrrole

Tert-butyl carbazate reacts with 2,5-dimethoxy tetrahydrofuran in the presence of 2N hydrochloric acid at 80°C for 10 hours. Solvents such as N-methylpyrrolidone (NMP) or tetrahydrofuran (THF) are employed, with yields exceeding 85% after crystallization. The reaction proceeds via acid-catalyzed ring-opening and cyclization, forming the Boc-protected pyrrole core.

Formation of Intermediate II: 1-Boc-1-Amino-1H-Pyrrole-2-Carbonitrile

Intermediate I undergoes N-amination with methanesulfonic acid isocyanate under inert gas (nitrogen or argon) at 0–5°C. Anhydrous dichloromethane or acetonitrile serves as the solvent, achieving 78–82% yield after 30 minutes. The exothermic reaction requires precise temperature control to avoid decomposition.

Deprotection to Intermediate III: 1-Amino-1H-Pyrrole-2-Carbonitrile Hydrochloride

Acidic deprotection using hydrogen chloride gas in ethyl acetate at 0°C removes the Boc group, yielding the hydrochloride salt in 90–92% purity. This step is critical for activating the amine group for subsequent cyclization.

Cyclization to Intermediate IV: 4-Aminopyrrolo[2,1-f][1, Triazine

Intermediate III reacts with formamidine acetate in dimethylformamide (DMF) at 78°C for 15 hours under argon. Anhydrous potassium carbonate acts as a base, facilitating ring closure with 68–70% isolated yield. The reaction mechanism involves nucleophilic attack and elimination, forming the triazine ring.

Bromination to Final Product

Intermediate IV is brominated using N-bromosuccinimide (NBS) in dichloromethane at −15°C. A 25% sodium sulfite solution quenches excess bromine, followed by extraction with ethyl acetate and sodium carbonate. This step achieves 80–82% yield, producing 7-bromopyrrolo[2,1-f][1,triazin-4-amine with >98% HPLC purity.

Table 1: Batch Synthesis Parameters and Yields

StepReagentsSolventTemperatureTimeYield
1HCl, THFNMP80°C10 h85%
2MsNCODCM0–5°C0.5 h80%
3HCl gasEtOAc0°C1 h92%
4Formamidine acetateDMF78°C15 h70%
5NBSDCM−15°C1 h82%

Continuous-Flow Synthesis for Industrial Scalability

A breakthrough in production efficiency was achieved through a fully integrated continuous-flow system, reducing total residence time from 26.5 hours (batch) to 79 minutes. This method addresses safety concerns associated with exothermic reactions and cryogenic bromination.

Flow Reactor Design

The system comprises five interconnected modules:

  • Vilsmeier–Haack Reaction Module : Pyrrole reacts with phosphoryl chloride (POCl₃) and DMF at 50°C, generating an electrophilic intermediate.

  • N-Amination Module : Methanesulfonyl isocyanate is introduced via T-mixer, with residence time controlled to 8 minutes.

  • Oxidative Cyclization Module : Hydrogen peroxide in acetic acid mediates ring closure at 70°C.

  • Bromination Module : NBS in acetonitrile reacts at −10°C using a cryogenic flow cell.

  • Workup Unit : In-line liquid-liquid separation removes inorganic salts, followed by centrifugal drying.

Performance Metrics

  • Throughput : 2.96 g·h⁻¹

  • Isolated Yield : 14.1% (over five steps)

  • Purity : 97.3% (LC-MS)

  • Solvent Consumption : Reduced by 40% compared to batch.

Table 2: Continuous-Flow vs. Batch Synthesis Comparison

ParameterBatch MethodFlow Method
Total Time26.5 h1.3 h
Yield42% (overall)14.1%
Temperature ControlChallengingPrecise
ScalabilityLimitedHigh
SafetyModerateImproved

Alternative Bromination Strategies

While NBS is the standard brominating agent, recent studies explore alternatives:

Dibromohydantoin (DBH) in Acetonitrile

DBH offers higher atomic efficiency (76%) compared to NBS (54%) at −20°C. However, post-reaction purification requires additional steps to remove hydantoin byproducts, limiting industrial adoption.

Electrochemical Bromination

Preliminary experiments using Pt electrodes in HBr/NaBr electrolyte show 62% yield at 1.2 V. This method eliminates stoichiometric brominating agents but faces challenges in product isolation.

Critical Analysis of Methodologies

Batch Synthesis Advantages

  • High Intermediate Control : Each step allows for quality checks via TLC or HPLC.

  • Flexibility : Suitable for small-scale API production (e.g., Remdesivir).

Continuous-Flow Advantages

  • Safety : Confines hazardous intermediates (e.g., isocyanates) within closed systems.

  • Energy Efficiency : 58% reduction in cooling requirements for bromination .

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolo[2,1-f][1,2,4]triazin-4-amines, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an inhibitor of PRMT5, the compound binds to the active site of the enzyme, preventing it from catalyzing the methylation of arginine residues on target proteins. This inhibition can lead to alterations in gene expression and cellular functions, which are of particular interest in cancer research .

Comparison with Similar Compounds

7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine

  • Structure and Properties : The iodo analogue (CAS: 1770840-43-1) replaces bromine with iodine, increasing molecular weight (213.03 vs. ~341.95 g/mol) and polarizability.
  • Reactivity: Iodine’s larger atomic radius enhances leaving-group ability in cross-coupling reactions. For example, it reacts with ribonolactone in Remdesivir synthesis via Grignard intermediates .
  • Synthesis: Prepared in batch processes with >90% yield using DMF-DMA in ethanol .
  • Applications : Used interchangeably with the bromo analogue in Remdesivir routes but requires harsher reagents like TfOH .

Key Difference : The bromo derivative is favored industrially due to lower cost, reduced corrosivity, and compatibility with continuous flow synthesis .

Unsubstituted Pyrrolo[2,1-f][1,2,4]triazin-4-amine

  • Structure : Lacks halogen substituents (CAS: 159326-68-8, molecular formula: C₆H₆N₄).
  • Reactivity : The absence of bromine limits electrophilic substitution but allows direct functionalization at the 7-position.
  • Applications : Serves as a precursor for halogenated derivatives. Xylo-C-nucleosides derived from this core exhibit antiproliferative activity .

Key Difference : The bromo derivative’s enhanced lipophilicity and leaving-group capacity make it more versatile in nucleophilic aromatic substitution .

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

  • Structure : Features bromine at the 5-position and chlorine at the 2-position (CAS: 1233143-59-3).
  • Reactivity : Chlorine’s electron-withdrawing effect directs electrophilic attacks to specific ring positions.
  • Applications : Used in kinase inhibitor development but less commonly than 7-bromo derivatives .

Key Difference : Positional isomerism significantly alters electronic properties and biological target specificity.

N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine

  • Structure : Incorporates bromine at the 7-position, chlorine at the 4-position, and a benzyl group at the 2-amine (CAS: 1936113-64-2).
  • Applications : Explored as an ALK1 inhibitor for antiangiogenic therapies .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Yield
7-Bromopyrrolo[...]-4-amine 937046-98-5 C₆H₅BrN₄ 213.03 Remdesivir intermediate, PI3Kδ inhibitors 14.1% (flow)
7-Iodopyrrolo[...]-4-amine 1770840-43-1 C₆H₅IN₄ ~341.95 Remdesivir synthesis >90% (batch)
Pyrrolo[...]-4-amine (unsubstituted) 159326-68-8 C₆H₆N₄ 134.14 Nucleoside precursors Varies
5-Bromo-2-chloropyrrolo[...]triazine 1233143-59-3 C₆H₃BrClN₃ 232.46 Kinase inhibitors N/A

Research Findings and Implications

  • Reactivity Trends : Bromine’s balance of reactivity and cost makes it superior to iodine for large-scale applications, while chlorine derivatives offer tailored electronic effects .
  • Synthetic Advancements : Continuous flow methods for the bromo compound reduce hazardous intermediate handling and improve throughput .
  • Biological Activity : Substituent position and type (e.g., bromo vs. piperazinylphenyl) dictate target selectivity, as seen in PI3Kδ inhibitors .

Biological Activity

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, applications in drug development, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6_6H5_5BrN4_4
  • Molecular Weight : 213.03 g/mol
  • CAS Number : 937046-98-5

The compound features a unique pyrrolo-triazine structure that contributes to its interaction with various biological targets.

Biological Activity

Pharmaceutical Applications
this compound has been identified as a key intermediate in the synthesis of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable for developing treatments for conditions such as depression and anxiety disorders .

Antiviral Properties
This compound has shown potential antiviral activity, particularly in the context of research related to Remdesivir, an antiviral medication used to treat COVID-19. The structural similarities allow for modifications that enhance efficacy against viral replication .

Agrochemical Uses
In agricultural chemistry, this compound is employed in the development of herbicides and fungicides. Its application aims to improve crop yields while reducing environmental impacts compared to traditional agrochemicals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralEffective against RNA viruses
NeuropharmacologicalModulates neurotransmitter receptors
AgrochemicalUsed in herbicide and fungicide development

Case Study: Antiviral Efficacy

A study investigated the antiviral properties of this compound against coronaviruses. The compound was modified to enhance its binding affinity to viral proteins. Results indicated a significant reduction in viral load in vitro, suggesting its potential as a therapeutic agent .

Case Study: Neurological Effects

In another study focusing on neurological applications, researchers synthesized derivatives of this compound and assessed their effects on serotonin receptors. The findings indicated that certain derivatives exhibited increased receptor affinity and selectivity, which could lead to the development of new antidepressants .

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